1-(2,4-dichlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine

Description

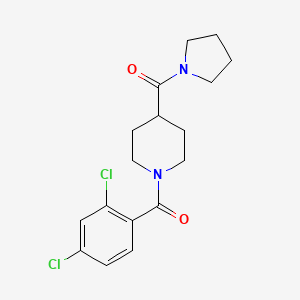

1-(2,4-Dichlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic piperidine derivative characterized by two distinct functional groups: a 2,4-dichlorobenzoyl moiety at the 1-position and a pyrrolidinylcarbonyl group at the 4-position of the piperidine ring. The dichlorinated aromatic ring enhances lipophilicity and electron-withdrawing effects, while the pyrrolidinylcarbonyl group introduces conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name |

[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O2/c18-13-3-4-14(15(19)11-13)17(23)21-9-5-12(6-10-21)16(22)20-7-1-2-8-20/h3-4,11-12H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIJAXPQXHUGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dichlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrrolidinylcarbonyl group and a dichlorobenzoyl moiety. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 320.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes the formation of the dichlorobenzoyl group through acylation reactions followed by cyclization to introduce the pyrrolidinylcarbonyl substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to piperidine derivatives. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds range from 0.5 to 4 µg/mL against resistant strains, indicating strong bioactivity .

Anticancer Properties

Research indicates that piperidine derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies have demonstrated that compounds with piperidine structures can inhibit tumor growth effectively, with IC50 values reported in the low micromolar range.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, inhibition of dipeptidyl peptidase IV (DPP-IV) has been noted in similar compounds, suggesting potential applications in diabetes management .

Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of piperidine derivatives against M. tuberculosis. The results indicated that certain structural modifications enhanced activity significantly compared to traditional antibiotics .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 2 | High |

| Reference Drug | 0.125 | Very High |

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The results showed that it induced significant cell death at concentrations below 10 µM, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5 | Significant |

| MCF-7 (Breast Cancer) | 8 | Moderate |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from piperidine exhibit anticancer properties. The specific structure of 1-(2,4-dichlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine allows it to interact with various cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that similar piperidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .

Neurological Applications

Piperidine derivatives have been investigated for their effects on the central nervous system (CNS). The compound may exhibit potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with neurotransmitter systems could facilitate improved cognitive function by inhibiting enzymes like acetylcholinesterase (AChE) .

Anti-inflammatory Effects

The anti-inflammatory properties of piperidine compounds are well-documented. The incorporation of specific substituents in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperidine ring followed by the introduction of the dichlorobenzoyl and pyrrolidinylcarbonyl groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound .

Case Study: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized several piperidine derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell viability at low micromolar concentrations, suggesting strong anticancer potential .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperidine derivatives in models of Alzheimer’s disease. The compound was shown to enhance memory retention in animal models while reducing AChE activity significantly, indicating its potential as a therapeutic agent for cognitive disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-(1-(2,4-Dichlorobenzoyl)-3-Methylthiourea) Iron (III)

This iron(III) complex, synthesized from 1-(2,4-dichlorobenzoyl)-3-methylthiourea, shares the dichlorobenzoyl motif but replaces the pyrrolidinylcarbonyl group with a methylthiourea-iron coordination system. Key distinctions include:

The iron complex demonstrates superior binding affinity compared to hydroxyurea, attributed to metal-ligand charge transfer and hydrophobic interactions .

1-(2-Chlorobenzoyl)piperidine-4-Carboxylic Acid

This analog (CAS 352673-16-6) features a single chlorine substituent on the benzoyl group and a carboxylic acid at the 4-position. Key differences:

1-Acetyl-4-(2,4-Difluorobenzoyl)piperidine

This compound (CAS 84162-82-3) substitutes chlorine with fluorine and replaces pyrrolidinylcarbonyl with an acetyl group:

| Property | This compound | 1-Acetyl-4-(2,4-Difluorobenzoyl)piperidine |

|---|---|---|

| Halogen Effects | Strong electron-withdrawing Cl atoms | Weaker electron-withdrawing F atoms |

| Functional Group | Amide (pyrrolidinylcarbonyl) | Ester (acetyl) |

| Potential Reactivity | Higher stability due to amide bond | Susceptible to hydrolysis (ester) |

N-(4-Chlorophenyl)-1-(3-(Furan-2-yl)benzoyl)piperidine-3-Carboxamide

This compound (CAS 1443437-74-8) shares a piperidine backbone but incorporates a furan-substituted benzoyl and a carboxamide group:

Research Findings and Trends

- Anticancer Potential: The dichlorobenzoyl group is a recurring motif in bioactive compounds, as seen in the iron(III) complex’s strong interaction with ribonucleotide reductase (−7.76 kcal/mol ΔG) .

- Solubility-Bioactivity Trade-off : Polar groups (e.g., carboxylic acids) improve solubility but may reduce cell permeability, whereas lipophilic dichlorobenzoyl/pyrrolidinylcarbonyl groups favor membrane penetration .

- Structural Alerts : Chlorinated aromatics and acylated piperidines may raise toxicity concerns, necessitating rigorous safety profiling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dichlorobenzoyl)-4-(1-pyrrolidinylcarbonyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of piperidine derivatives with activated dichlorobenzoyl chlorides. For example, outlines a Friedel-Crafts acylation using AlCl₃ as a catalyst under reflux conditions. Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1.1:1 acyl chloride to piperidine), solvent selection (e.g., dichloromethane for improved solubility), and reaction time (14–24 hours). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the piperidine ring substitution pattern (δ 2.8–3.5 ppm for N-bound protons) and dichlorobenzoyl aromatic protons (δ 7.2–8.0 ppm). Carbony groups (C=O) appear at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 470–475 for derivatives) confirm molecular weight .

Q. What are the recommended protocols for ensuring purity and stability during storage and handling?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrrolidinylcarbonyl group. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) pre- and post-storage. Use anhydrous solvents (e.g., THF, DCM) in reactions to avoid degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituent variations on target enzyme inhibition?

- Methodological Answer :

- Substituent Modification : Replace the dichlorobenzoyl group with fluorinated or methoxy analogs () to assess electronic effects on binding.

- Bioassays : Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assays. IC₅₀ values <100 nM indicate high potency .

- Data Interpretation : Correlate substituent lipophilicity (logP) with membrane permeability using Caco-2 cell models .

Q. What computational strategies validate the binding affinity and mechanism of action against targets like ribonucleotide reductase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the dichlorobenzoyl group and the enzyme’s active site (e.g., Fe³⁺ coordination in ribonucleotide reductase). Prioritize compounds with ΔG < –7.5 kcal/mol (indicating strong binding) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å suggests stable binding .

Q. How should researchers address discrepancies between in vitro assays and computational predictions of biological activity?

- Methodological Answer :

- Assay Validation : Repeat enzyme inhibition assays (e.g., UV-Vis kinetics) under standardized conditions (pH 7.4, 37°C).

- Solubility Adjustments : Use DMSO concentrations <1% to avoid false negatives.

- Computational Refinement : Re-parameterize force fields (e.g., AMBER) to better reflect protonation states of ionizable groups .

Q. What experimental approaches identify and validate primary molecular targets in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.